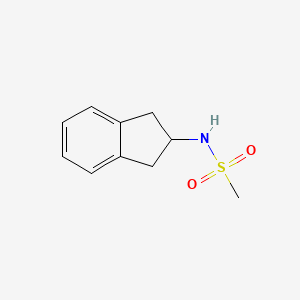
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of indane, a bicyclic hydrocarbon, and contains a methanesulfonamide functional group
作用机制
Mode of Action
It is known that the compound contains an indane moiety , which is a cyclopentane fused to a benzene ring. This structure is found in many bioactive compounds and could potentially interact with various biological targets.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the biological activities of similar indole derivatives , it is possible that the compound could have a range of effects depending on its specific targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonamide group to a methylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Methylamine derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
科学研究应用
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
- N-(2,3-dihydro-1H-inden-3-yl)methanesulfonamide
- N-(2,3-dihydro-1H-inden-4-yl)methanesulfonamide
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the indane ring, which can influence its chemical reactivity and biological activity. The position of the methanesulfonamide group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKOCMWABIFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)
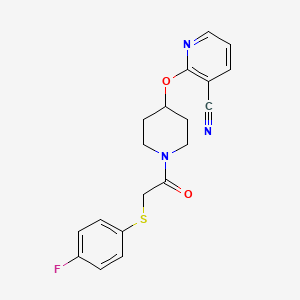
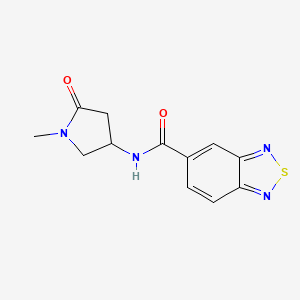
![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)
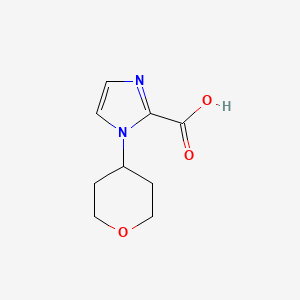
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2930439.png)
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)
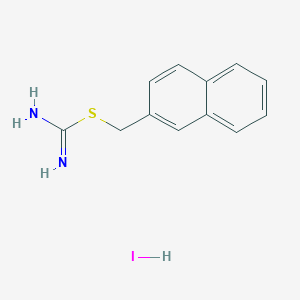
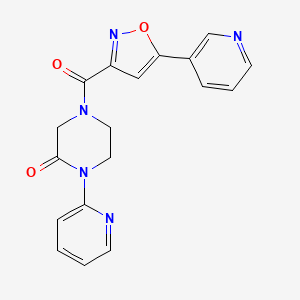
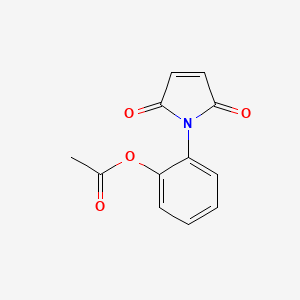
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2930450.png)
![5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2930451.png)
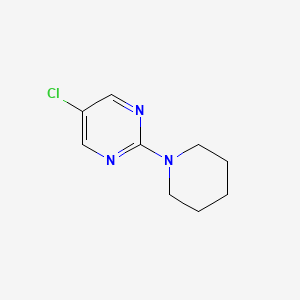
![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)
